molecular formula C12H23NO2S B12863505 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)

1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No.: B12863505
M. Wt: 245.38 g/mol
InChI Key: PSEUYRXPFGFXNT-JTQLQIEISA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is an organic compound characterized by its white to pale yellow solid form and distinctive odor. This compound is chiral, possessing the (S)-configuration, which is significant in various chemical and biological contexts .

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) typically involves the following steps:

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in studying stereospecific interactions in biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with molecular targets through its chiral center. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in pharmaceutical synthesis, the compound’s stereochemistry can affect the binding affinity and activity of the resulting drug .

Comparison with Similar Compounds

1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) can be compared with similar compounds such as:

The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) lies in its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl (2S)-2-(ethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-5-16-9-10-7-6-8-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

PSEUYRXPFGFXNT-JTQLQIEISA-N

Isomeric SMILES

CCSC[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCSCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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